3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Physicochemical Differentiation Building Block Specification Medicinal Chemistry

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 68774-80-1, MF: C₆H₇N₅, MW: 149.15 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine family. This scaffold incorporates an 8-amino group for derivatization and a 3-methyl substituent that modulates ring electronics and steric profile, distinguishing it from the unsubstituted parent 8-amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8).

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 68774-80-1
Cat. No. B3356774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
CAS68774-80-1
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2N
InChIInChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8)
InChIKeyQJKSHWFYNQVJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 68774-80-1): Core Scaffold Procurement Profile for c-Met/VEGFR-2 Kinase Inhibitor Programs


3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 68774-80-1, MF: C₆H₇N₅, MW: 149.15 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine family . This scaffold incorporates an 8-amino group for derivatization and a 3-methyl substituent that modulates ring electronics and steric profile, distinguishing it from the unsubstituted parent 8-amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8) . The [1,2,4]triazolo[4,3-a]pyrazine core is a recognized privileged scaffold in medicinal chemistry, serving as a key template for the development of dual c-Met/VEGFR-2 kinase inhibitors and other anticancer agents .

Why 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine Cannot Be Substituted with Generic Triazolopyrazine Analogs in c-Met/VEGFR-2 Inhibitor Syntheses


Within the [1,2,4]triazolo[4,3-a]pyrazine series, even minor substitution changes produce divergent biological outcomes. The presence of the 8-amino group is essential for downstream derivatization—the 8-deamino analog 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-17-9) lacks the reactive handle required for amination reactions that generate kinase-active species . Conversely, the unsubstituted 8-amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8) lacks the 3-methyl group, which alters ring electron density and impacts both synthetic reactivity and the binding affinity of final derivatives . The regioisomeric [1,2,4]triazolo[1,5-a]pyrazin-8-amine scaffold exhibits distinct kinase selectivity profiles, precluding direct substitution . These structure-activity sensitivity observations mandate precise procurement of the 3-methyl-8-amino substitution pattern for reproducible synthetic outcomes in kinase inhibitor programs.

Quantitative Differentiation Evidence for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine Versus Closest Structural Analogs


Molecular Weight Offset and H-Bond Donor/Acceptor Profile Versus Des-Methyl Analog 8-Amino-1,2,4-triazolo[4,3-a]pyrazine

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (MW: 149.15 g/mol, MF: C₆H₇N₅) carries a +14 Da molecular weight offset relative to its des-methyl analog 8-amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8, MW: 135.13 g/mol, MF: C₅H₅N₅), directly attributable to the 3-methyl substituent . The 3-methyl group introduces a small lipophilic increment (calculated AlogP differential of ~+0.5 units based on fragment contribution) while maintaining the 8-amino H-bond donor/acceptor functionality essential for derivatization .

Physicochemical Differentiation Building Block Specification Medicinal Chemistry

Reactive Handle Differentiation: 8-NH₂ Versus 8-Cl Leaving Group in Downstream Derivatization

The 8-amino group of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine serves as a nucleophilic handle for reductive amination, urea/thiourea formation, and Buchwald-Hartwig coupling, enabling diverse SAR exploration . The 8-chloro analog 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, while amenable to SNAr chemistry, requires an additional deprotection or displacement step that adds synthetic complexity when the target requires an 8-amino-derived moiety . The 8-deamino analog 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-17-9) lacks any reactive functionality at the 8-position, rendering it inert for C8-directed derivatization .

Synthetic Chemistry Reaction Compatibility Building Block Reactivity

Commercially Available Purity Benchmarking: 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine Versus Unsubstituted Analog

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 68774-80-1) is available from multiple commercial suppliers at purities of 95% (CymitQuimica) and 98% (ChemSrc) . The des-methyl analog 8-amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8) is offered at 95-97% purity by several vendors . However, the 3-methyl derivative demonstrates lower absolute supplier count, potentially impacting lead time and pricing stability for bulk procurement.

Procurement Specification Purity Benchmarking Vendor Sourcing

Scaffold Provenance in Dual c-Met/VEGFR-2 Kinase Inhibition: Class-Level Activity Context

Although 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine itself is a synthetic intermediate (no direct bioactivity IC₅₀ reported), structurally elaborated derivatives on this scaffold have demonstrated potent dual c-Met/VEGFR-2 kinase inhibition. The most active derivative in the [1,2,4]triazolo[4,3-a]pyrazine series, compound 17l, exhibited c-Met IC₅₀ = 26.00 nM, VEGFR-2 IC₅₀ = 2.6 µM, and antiproliferative IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (HeLa), comparable to the clinical-stage dual inhibitor foretinib . A separate series bearing 4-oxo-pyridazinone moieties yielded compound 22i with c-Met IC₅₀ = 48 nM and antiproliferative IC₅₀ of 0.83 µM (A549) and 0.15 µM (MCF-7) . These data establish the [1,2,4]triazolo[4,3-a]pyrazine scaffold—accessible via the 8-amino building block—as capable of delivering nanomolar c-Met inhibitory activity.

Kinase Inhibition c-Met VEGFR-2 Anticancer Activity

Primary Procurement and Application Scenarios for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in Drug Discovery and Chemical Biology


Core Building Block for Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing dual c-Met/VEGFR-2 inhibition can employ 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine as the central scaffold for structure-activity relationship (SAR) exploration. The 8-amino group provides a direct derivatization point for installing diverse substituents (e.g., N-alkyl, N-aryl, urea, sulfonamide) while the 3-methyl group contributes to the pharmacophoric lipophilic requirements observed in active compounds such as 17l (c-Met IC₅₀ = 26 nM, cellular IC₅₀ = 0.98-1.28 µM) . The scaffold's demonstrated ability to achieve nanomolar c-Met potency supports its prioritization for hit-to-lead and lead optimization programs targeting the HGF/c-Met signaling axis.

Synthetic Intermediates for c-Met-Selective and PARP1 Inhibitor Series

Beyond dual c-Met/VEGFR-2 inhibition, the [1,2,4]triazolo[4,3-a]pyrazine scaffold functionalized at the 8-position has been validated in selective c-Met inhibitor programs (e.g., compound 4d with selectivity over 59 off-target kinases) and in PARP1 inhibitor discovery (compounds exhibiting nanomolar PARP1 IC₅₀ values) . 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine serves as the optimal entry point for synthesizing the 8-amino-substituted variants required in these programs, as the 3-methyl substitution cannot be efficiently introduced post-scaffold assembly without protecting group strategies.

Purine Bioisostere for CNS and Antiviral Nucleoside Analog Research

The [1,2,4]triazolo[4,3-a]pyrazine ring system is a recognized bioisostere of the purine nucleus, historically employed in formycin analog synthesis and anticonvulsant programs with reduced emetic liability . 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine specifically enables access to 3-methyl-8-substituted derivatives that mimic methylated adenosine or guanosine analogs, relevant for antiviral, antimalarial, and adenosine receptor-targeted research . The compound's density of ~1.6 g/cm³ and predicted aqueous solubility profile are consistent with typical CNS drug-like property space requirements.

Compound Library Synthesis for Kinase Selectivity Profiling Panels

Academic screening centers and CROs can deploy 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in parallel library synthesis to generate focused kinase inhibitor panels. The 8-amino handle supports rapid diversification using commercially available electrophiles (acid chlorides, sulfonyl chlorides, isocyanates, aldehydes) under mild conditions, enabling one-step library generation . The 3-methyl substitution distinguishes the resulting library from unsubstituted or 3-aryl analogs, providing a distinct chemical space region for selectivity profiling against kinase panels.

Quote Request

Request a Quote for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.